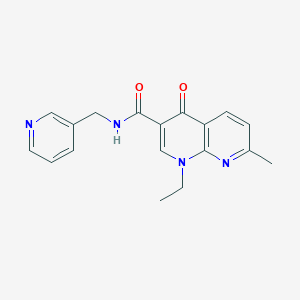![molecular formula C15H17NO2S B5775304 N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide is a compound involved in various chemical studies and applications. Its structure and properties have been explored in the context of receptor binding, fluorescence, and interaction with acids. It's part of studies aimed at understanding its potential applications in fields like supramolecular chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves different methodologies, including reactions with acid chlorides, catalytic hydrogenation, and other stepwise chemical processes. The synthesis routes are designed to introduce specific functional groups, enhancing the compound's properties for intended applications. These methodologies lay the groundwork for the synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide and its analogs (Karmakar & Baruah, 2008).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure, highlighting features like the planarity of aromatic rings and the orientations of substituents. These structural attributes are crucial for understanding the chemical behavior and interaction capabilities of N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide and its derivatives (Tinant et al., 1994).
Chemical Reactions and Properties
The compound participates in reactions such as fluorescence quenching and forms complexes with acids, indicating its active sites and reactivity towards different chemical species. Such reactions are fundamental for applications in sensing, imaging, and pharmaceuticals (Karmakar & Baruah, 2008).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-13-6-4-12(5-7-13)8-9-16-15(17)11-14-3-2-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFQPUZPYHRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)


![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)




